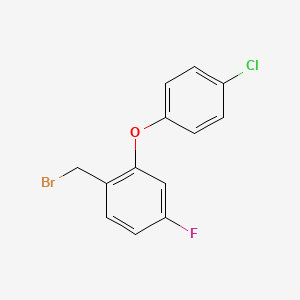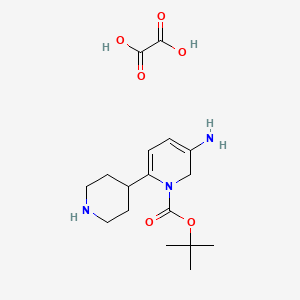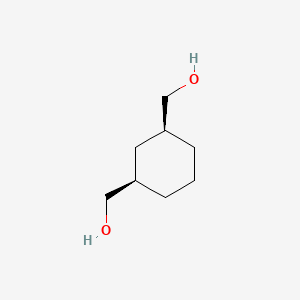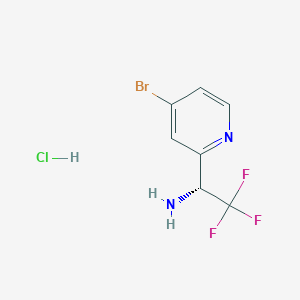
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an aminoethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Aplicaciones Científicas De Investigación
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Exhibits similar chemical properties and applications.
Uniqueness
(E)-ethyl 3-(2-(2-aminoethoxy)-3-bromophenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
ethyl (E)-3-[2-(2-aminoethoxy)-3-bromophenyl]prop-2-enoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-17-12(16)7-6-10-4-3-5-11(14)13(10)18-9-8-15/h3-7H,2,8-9,15H2,1H3/b7-6+ |
Clave InChI |
RXUJUPGMLZSUJS-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCN |
SMILES canónico |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
![1,4-Dioxaspiro[4.5]decan-8-amine, N-(2,2-diethoxyethyl)-](/img/structure/B12274243.png)


![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12274262.png)
![6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B12274270.png)
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B12274284.png)
![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)

![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)

